2(1H)-Pyridinone, 3-(((6,7-dihydro-3-methoxy-5H-cyclopenta(b)pyridin-2-yl)methyl)amino)-5-ethyl-6-methyl-
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Overview
Description
2(1H)-Pyridinone, 3-(((6,7-dihydro-3-methoxy-5H-cyclopenta(b)pyridin-2-yl)methyl)amino)-5-ethyl-6-methyl- is a complex organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone derivatives typically involves multi-step organic reactions. The starting materials often include substituted pyridines and various reagents to introduce the desired functional groups. Common synthetic routes may involve:
Cyclization reactions: To form the pyridinone core.
Substitution reactions: To introduce specific substituents at various positions on the ring.
Reduction and oxidation reactions: To achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled synthesis under specific conditions.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone derivatives can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce specific functional groups.
Substitution: To replace certain substituents with others.
Condensation: To form larger molecules by combining smaller ones.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They can include various substituted pyridinones with different functional groups.
Scientific Research Applications
2(1H)-Pyridinone derivatives have a wide range of applications in scientific research, including:
Chemistry: As intermediates in organic synthesis.
Biology: As probes for studying biological processes.
Medicine: As potential therapeutic agents for various diseases.
Industry: As components in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone derivatives depends on their specific structure and functional groups. They may interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved can include:
Inhibition of enzyme activity: By binding to the active site.
Modulation of receptor activity: By acting as agonists or antagonists.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone: The parent compound with a simpler structure.
Substituted pyridinones: With different functional groups at various positions.
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 3-(((6,7-dihydro-3-methoxy-5H-cyclopenta(b)pyridin-2-yl)methyl)amino)-5-ethyl-6-methyl- lies in its specific substituents and the resulting biological activity. These unique features can make it a valuable compound for specific applications in medicinal chemistry and other fields.
Properties
CAS No. |
145902-01-8 |
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Molecular Formula |
C18H23N3O2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-ethyl-3-[(3-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)methylamino]-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C18H23N3O2/c1-4-12-8-15(18(22)20-11(12)2)19-10-16-17(23-3)9-13-6-5-7-14(13)21-16/h8-9,19H,4-7,10H2,1-3H3,(H,20,22) |
InChI Key |
GLWMYGWOLFUWSL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=C(C=C3CCCC3=N2)OC)C |
Origin of Product |
United States |
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